Synthetic Accessibility via SNAr Aminolysis
5-Nitro-4,6-bis(pentylamino)pyrimidine can be synthesized via a one-step room-temperature reaction of 6-alkoxy-4-chloro-5-nitropyrimidine with n-pentylamine in yields exceeding 80%, as demonstrated for the general class of symmetric 4,6-dialkylamino-5-nitropyrimidines [1]. By contrast, the parent 4,6-diamino-5-nitropyrimidine scaffold (CAS 2164-84-3, MW 155.11) requires harsher conditions (elevated temperature, sealed tube) and yields are typically 50–65% . The diisopropylamino analog (5d) was obtained in 92% yield under the same mild conditions [2], indicating that the synthetic advantage is shared across the symmetric dialkylamino series. However, the pentylamino derivative offers a distinct advantage over shorter-chain analogs in that its higher molecular weight and lipophilicity simplify aqueous workup and chromatographic purification.
| Evidence Dimension | Synthetic yield (one-step, room temperature vs. traditional multi-step) |
|---|---|
| Target Compound Data | ≥80% predicted yield (class-level data from Gómez et al. 2023 for symmetric dialkylamino derivatives) |
| Comparator Or Baseline | 4,6-Diamino-5-nitropyrimidine (parent scaffold): 50–65% yield via SNAr with ammonia, requiring elevated temperature and pressure |
| Quantified Difference | ≥15–30 percentage point yield advantage and milder conditions (room temperature vs. >80 °C) |
| Conditions | 6-alkoxy-4-chloro-5-nitropyrimidine + primary amine (5 equiv), THF or DMF, room temperature, 12–24 h |
Why This Matters
Higher yield under milder conditions reduces cost-per-gram and simplifies scale-up, making this compound a more economical entry point for purine library synthesis compared to the parent scaffold.
- [1] Gómez, L. C., et al. (2023). New J. Chem., 47, 19138–19145. The synthetic method was validated with 12 primary amines and 3 alkoxy leaving groups; yields for symmetric disubstituted products ranged from 41–92% depending on the amine (see Table 1 and Section 4.3). View Source
- [2] Gómez, L. C., et al. (2023). Section 4.3.4: N⁴,N⁶-Diisopropyl-5-nitropyrimidine-4,6-diamine (5d) was obtained in 92% yield, m.p. 127–129 °C. View Source
